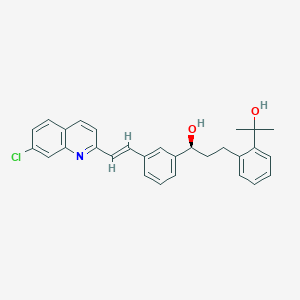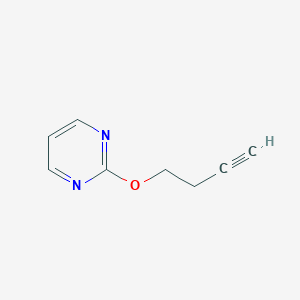
2-(But-3-yn-1-yloxy)pyrimidine
説明
2-(But-3-yn-1-yloxy)pyrimidine, also known as B3YP, is a pyrimidine derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been shown to exhibit unique biochemical and physiological effects, which make it a promising candidate for various research studies.
作用機序
The mechanism of action of 2-(But-3-yn-1-yloxy)pyrimidine is not yet fully understood. However, it has been suggested that 2-(But-3-yn-1-yloxy)pyrimidine may act as a nucleotide analog and inhibit DNA replication. 2-(But-3-yn-1-yloxy)pyrimidine has also been shown to inhibit the activity of certain enzymes such as topoisomerase II, which is involved in DNA replication and transcription.
Biochemical and Physiological Effects:
2-(But-3-yn-1-yloxy)pyrimidine has been shown to exhibit unique biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells. 2-(But-3-yn-1-yloxy)pyrimidine has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, 2-(But-3-yn-1-yloxy)pyrimidine has been shown to exhibit antiviral activity by inhibiting the replication of certain viruses.
実験室実験の利点と制限
2-(But-3-yn-1-yloxy)pyrimidine has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits unique properties that make it a promising candidate for various research studies. However, 2-(But-3-yn-1-yloxy)pyrimidine also has some limitations. It is a relatively new compound, and its mechanism of action is not yet fully understood. Furthermore, 2-(But-3-yn-1-yloxy)pyrimidine may exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-(But-3-yn-1-yloxy)pyrimidine. One area of research could be to further investigate the mechanism of action of 2-(But-3-yn-1-yloxy)pyrimidine and its potential as an anticancer agent. Another area of research could be to explore the use of 2-(But-3-yn-1-yloxy)pyrimidine as a fluorescent probe for the detection of metal ions in biological systems. Furthermore, the synthesis of 2-(But-3-yn-1-yloxy)pyrimidine derivatives with improved properties could also be an area of future research. Overall, 2-(But-3-yn-1-yloxy)pyrimidine has the potential to be a valuable tool in scientific research, and further investigation into its properties and applications is warranted.
科学的研究の応用
2-(But-3-yn-1-yloxy)pyrimidine has been used in various scientific research studies due to its unique properties. It has been used as a synthetic intermediate in the preparation of various bioactive compounds such as antitumor agents, anti-inflammatory agents, and antiviral agents. 2-(But-3-yn-1-yloxy)pyrimidine has also been used as a fluorescent probe for the detection of metal ions in biological systems. Furthermore, 2-(But-3-yn-1-yloxy)pyrimidine has been used as a ligand for the preparation of metal complexes that exhibit interesting properties such as luminescence and catalytic activity.
特性
CAS番号 |
111097-47-3 |
|---|---|
製品名 |
2-(But-3-yn-1-yloxy)pyrimidine |
分子式 |
C8H8N2O |
分子量 |
148.16 g/mol |
IUPAC名 |
2-but-3-ynoxypyrimidine |
InChI |
InChI=1S/C8H8N2O/c1-2-3-7-11-8-9-5-4-6-10-8/h1,4-6H,3,7H2 |
InChIキー |
MQNQKDMXJFRITO-UHFFFAOYSA-N |
SMILES |
C#CCCOC1=NC=CC=N1 |
正規SMILES |
C#CCCOC1=NC=CC=N1 |
同義語 |
Pyrimidine, 2-(3-butynyloxy)- (9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

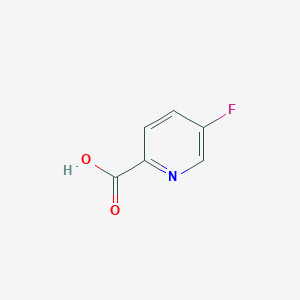
![4-[(E)-[2-[[4-(Dimethylamino)phenyl]methylideneamino]fluoren-9-ylidene]methyl]-N,N-dimethylaniline](/img/structure/B22186.png)
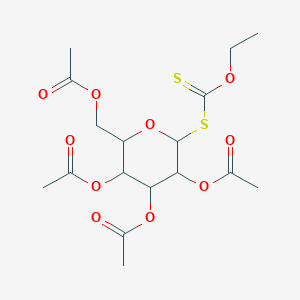
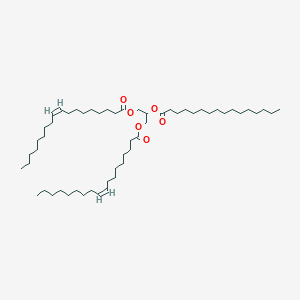
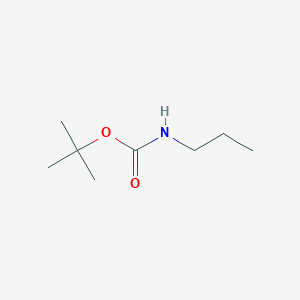
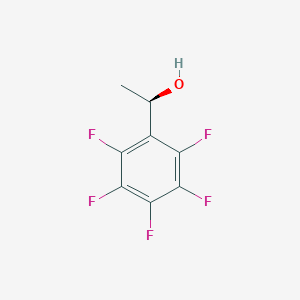
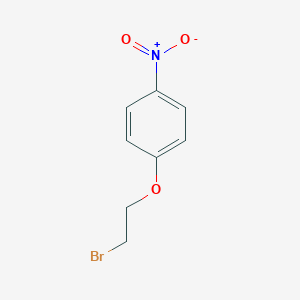

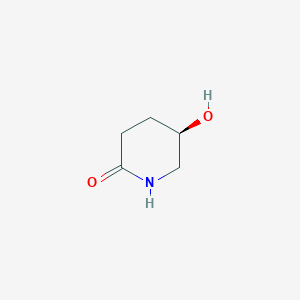
![8-Methyl-1-azabicyclo[4.2.0]octane](/img/structure/B22208.png)
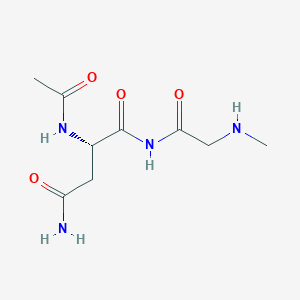
![N-methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine](/img/structure/B22211.png)

